molecular formula C20H26N2O4S2 B3982147 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No.: B3982147
M. Wt: 422.6 g/mol
InChI Key: DJIZRCKPRZARKA-UHFFFAOYSA-N
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Description

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide is a complex organic compound with a unique structure that includes both sulfonamide and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the sulfonamide intermediate by reacting 4-ethoxyaniline with methanesulfonyl chloride under basic conditions. This intermediate is then coupled with 2-(phenylsulfanyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with sulfonamide or thioether groups.

    Materials Science: The unique combination of functional groups in this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through interactions with its sulfonamide or thioether groups. These interactions can disrupt the normal function of the target molecule, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide compound with similar functional groups.

    N-(2-{N-[(4-methoxyphenyl)methyl]methanesulfonamido}ethyl)propanamide: A structurally similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[2-(phenylsulfanyl)ethyl]propanamide is unique due to the presence of both sulfonamide and thioether groups, which can provide a combination of properties not found in simpler compounds

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-26-18-12-10-17(11-13-18)22(28(3,24)25)16(2)20(23)21-14-15-27-19-8-6-5-7-9-19/h5-13,16H,4,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIZRCKPRZARKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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